molecular formula C24H32N4O4S B2615028 N-(2-ethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 898460-88-3

N-(2-ethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2615028
CAS No.: 898460-88-3
M. Wt: 472.6
InChI Key: KREUIKBEGWJJTK-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H32N4O4S and its molecular weight is 472.6. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Molecular Interactions

The study of crystal structures, including those related to (oxothiazolidin-2-ylidene)acetamides, provides insights into the molecular interactions and stability of compounds with similar structures. This information is crucial for understanding how modifications to the molecular structure can influence the physical and chemical properties of potential pharmacological agents (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Antifungal Agents

Compounds with a structure similar to N-(2-ethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide have been identified as potential antifungal agents. For instance, derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide have shown fungicidal activity against Candida species and a broad spectrum of antifungal activity against various fungi species, such as molds and dermatophytes. These findings suggest that modifications incorporating the morpholinoethyl group can yield compounds with significant antifungal properties (Bardiot et al., 2015).

Synthesis of Quinazolinone Derivatives

The synthesis of quinazolinone derivatives, including N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide, through cyclization processes, highlights the chemical versatility and potential for creating a wide range of pharmacologically active compounds. This synthetic approach could be applicable to the production of derivatives of this compound for various biological applications (Wenpeng et al., 2014).

Analgesic and Anti-inflammatory Activities

The design and synthesis of compounds incorporating the quinazolinone moiety have been shown to possess analgesic and anti-inflammatory activities. Such studies suggest the potential of this compound derivatives for the development of new analgesic and anti-inflammatory drugs. This demonstrates the importance of exploring the pharmacological properties of novel compounds through structural modification (Alagarsamy et al., 2015).

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4S/c1-2-32-21-10-6-4-8-19(21)25-22(29)17-33-23-18-7-3-5-9-20(18)28(24(30)26-23)12-11-27-13-15-31-16-14-27/h4,6,8,10H,2-3,5,7,9,11-17H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREUIKBEGWJJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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